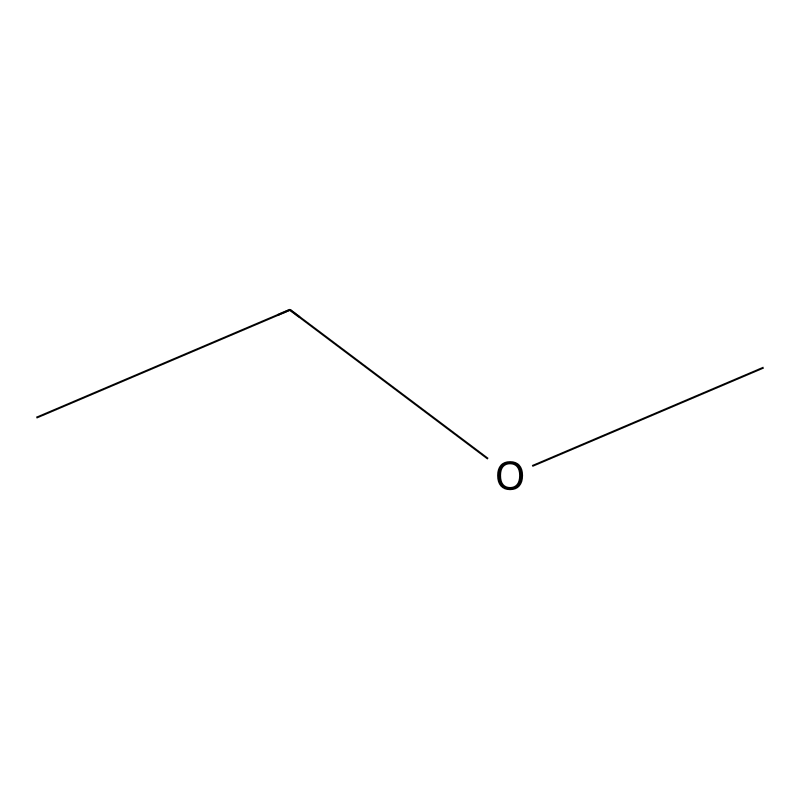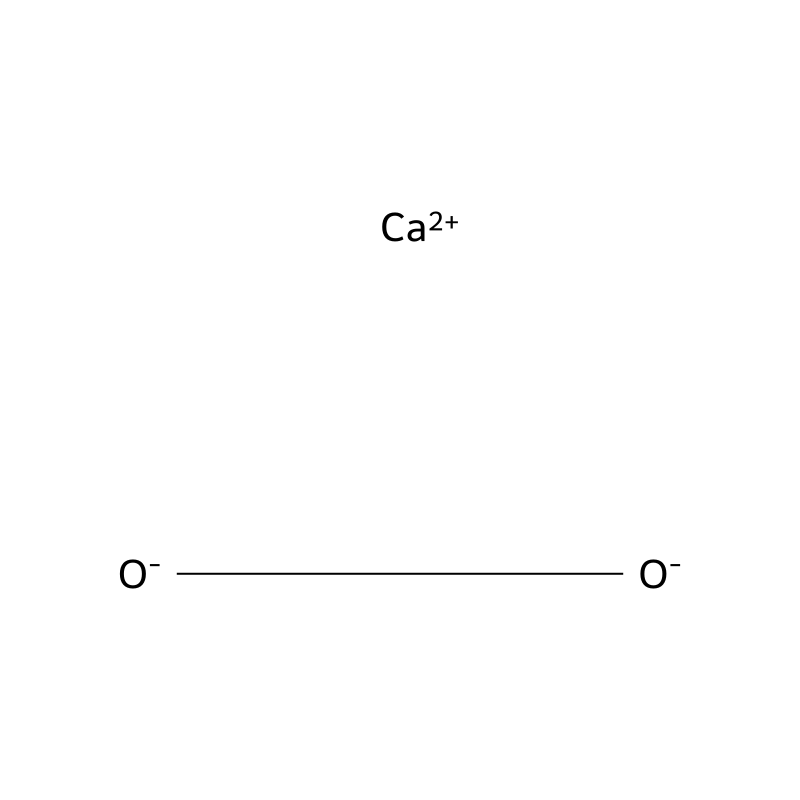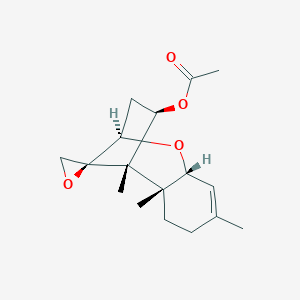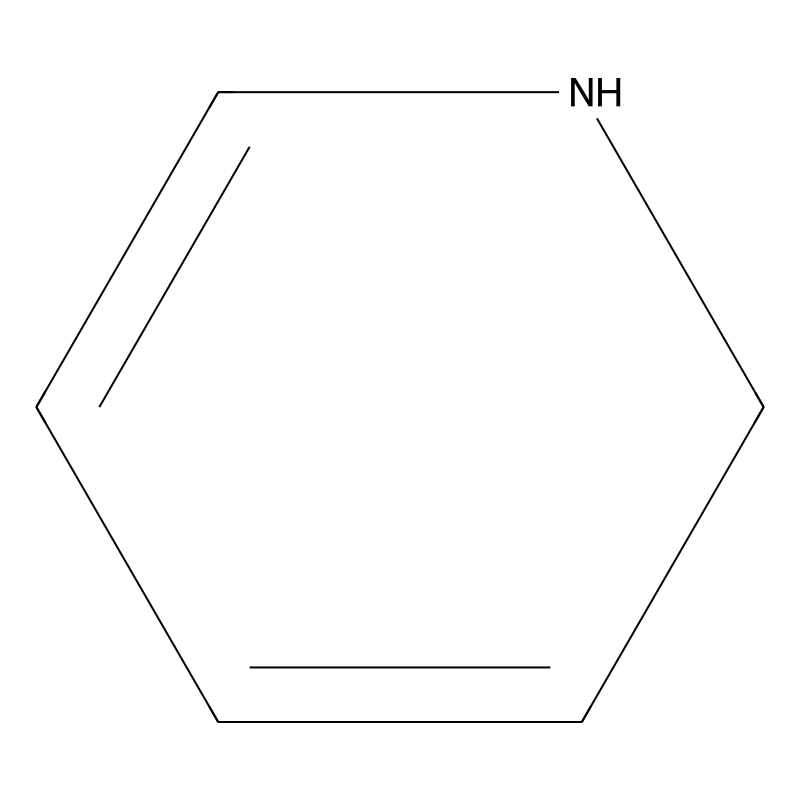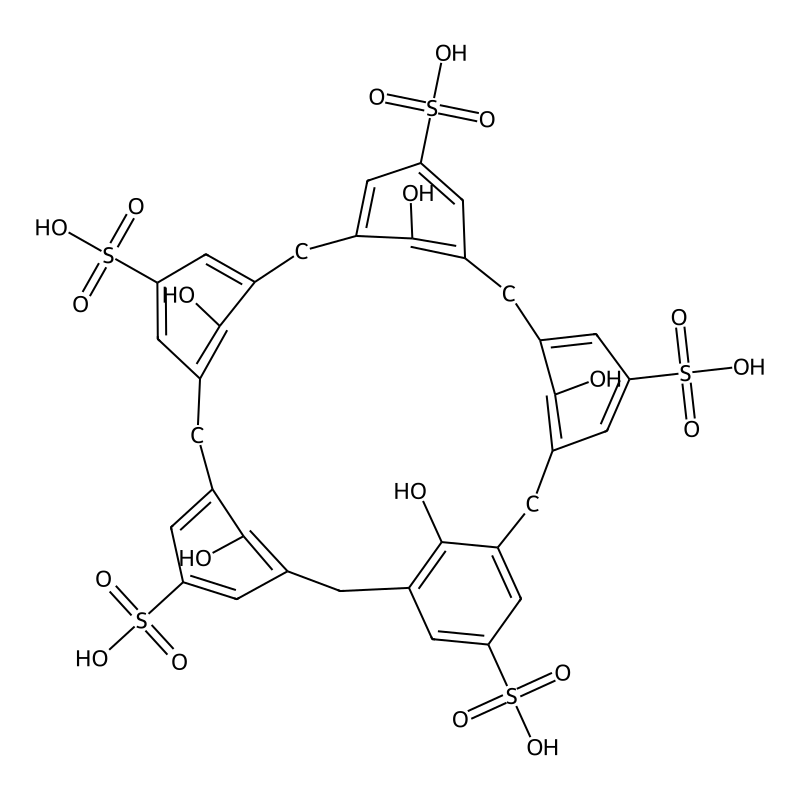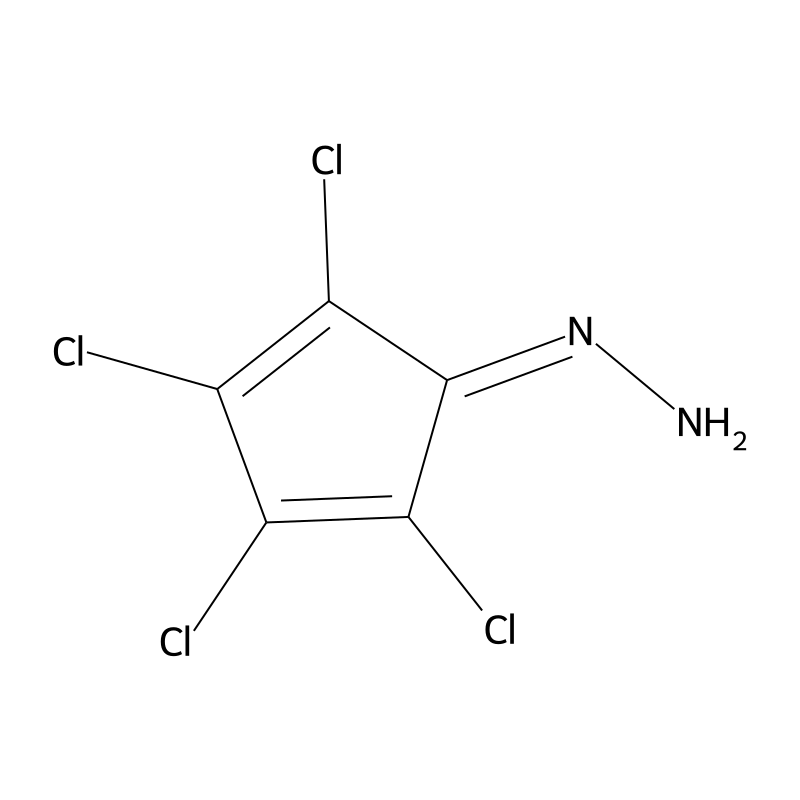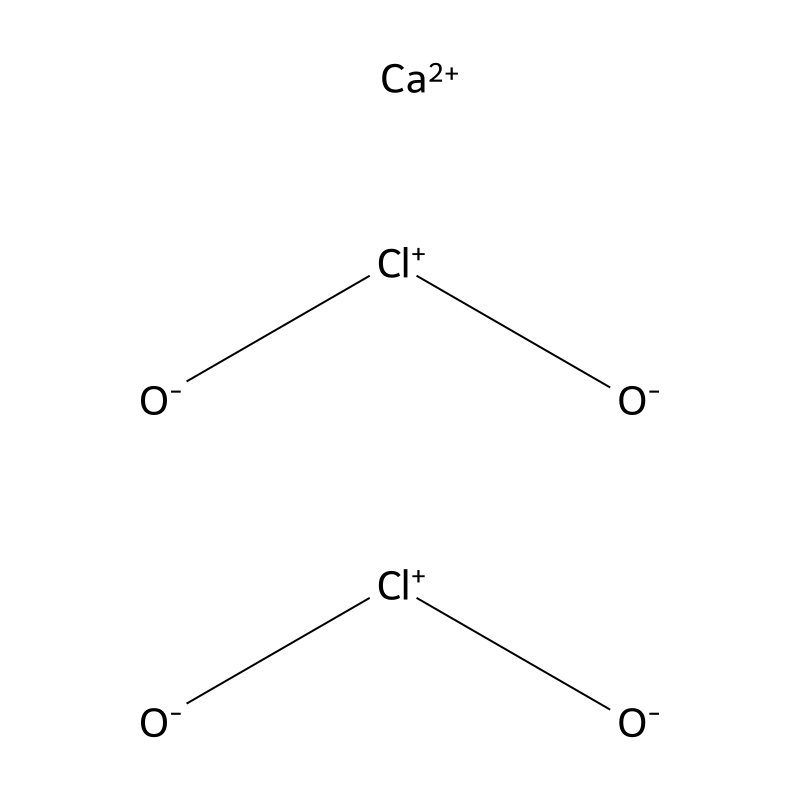1-(1,1-Difluoropropyl)-3,5-difluorobenzene
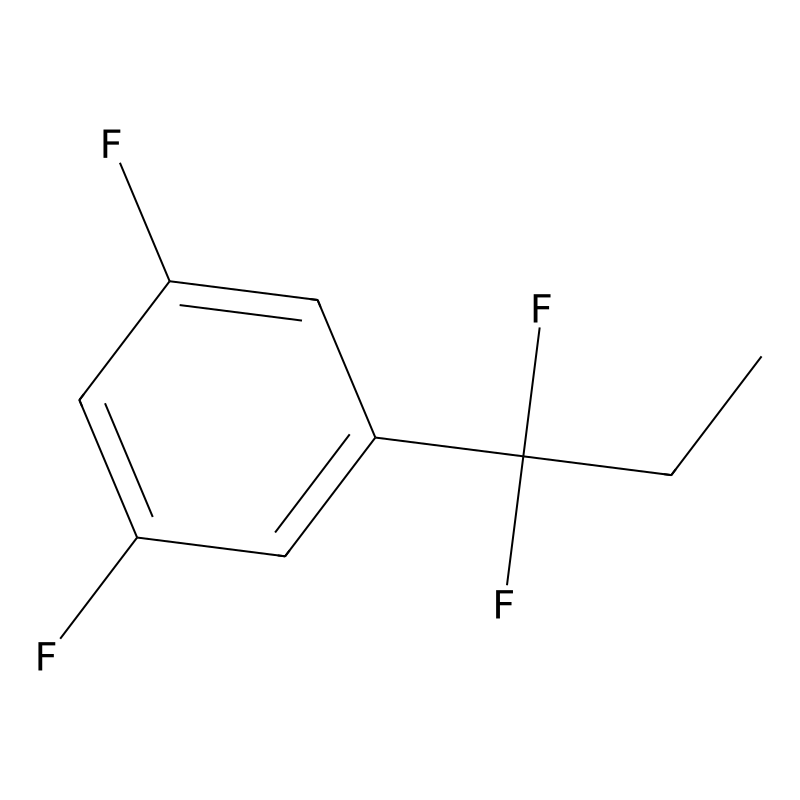
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(1,1-Difluoropropyl)-3,5-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a difluoropropyl substituent at the 1 position. Its molecular formula is , and it exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs.
- Potential health effects: Fluorinated aromatic compounds can have various health effects depending on the specific structure and exposure route. Some fluorinated aromatics can be irritating to the skin, eyes, and respiratory system. They might also have other health effects upon chronic exposure.
- Flammability: Aromatic hydrocarbons are generally flammable. The presence of fluorine might slightly alter the flammability, but it is recommended to handle the compound with caution regarding ignition sources.
The chemical behavior of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene is influenced by its fluorinated structure. Common reactions include:
- Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can direct electrophiles to the ortho and para positions relative to the difluoropropyl group.
- Nucleophilic Substitution: The difluoropropyl group can undergo nucleophilic attack, leading to various substitution products.
- Dehydrofluorination: Under certain conditions, the compound may lose fluoride ions, forming unsaturated derivatives.
- Antimicrobial Activity: Fluorinated compounds can show enhanced activity against bacteria and fungi due to their lipophilicity.
- Pharmacological Potential: Similar fluorinated benzene derivatives have been explored for their potential in drug development, particularly in targeting specific biochemical pathways.
The synthesis of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene can be achieved through several methods:
- Fluorination Reactions: Utilizing reagents such as potassium fluoride or other fluorinating agents on appropriate precursors can introduce fluorine atoms at desired positions.
- Alkylation Reactions: The difluoropropyl group can be introduced via alkylation of a suitable aromatic precursor using difluoropropyl halides.
- Cross-Coupling Reactions: Methods like Suzuki or Heck coupling can be employed to synthesize this compound from aryl halides and difluoropropyl-containing reagents.
1-(1,1-Difluoropropyl)-3,5-difluorobenzene has potential applications in various fields:
- Pharmaceuticals: Due to its unique structure, it may serve as a building block in drug synthesis.
- Material Science: Its properties make it suitable for use in developing new materials with enhanced thermal and chemical stability.
- Agricultural Chemicals: The compound could be explored for use in agrochemicals due to its potential biological activity.
Several compounds share structural similarities with 1-(1,1-Difluoropropyl)-3,5-difluorobenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2,3-difluorobenzene | Bromine substitution at different positions | Used in pharmaceuticals; shows distinct reactivity |
| 4-Fluoro-3-methylbenzene | Methyl group at para position | Exhibits different electronic properties |
| 2-Fluoro-4-nitroaniline | Nitro group introduces strong electron-withdrawing | Potential use in dyes and pigments |
| 2,6-Difluoroaniline | Amino group with fluorine substitutions | Important intermediate in dye synthesis |
These comparisons highlight the unique aspects of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene while also showcasing how similar compounds might behave differently due to variations in their substituents.
